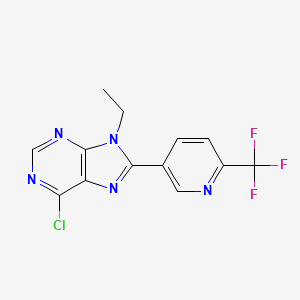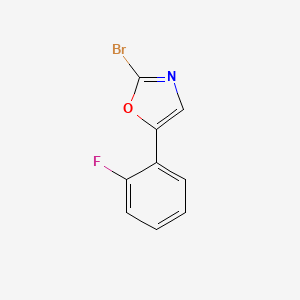
2-Bromo-5-(2-fluorophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 2-position and a fluorophenyl group at the 5-position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluorophenyl)oxazole typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process . The reaction conditions often require mild temperatures and can be completed efficiently under these conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches. This would include maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(2-fluorophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions, with conditions varying based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
2-Bromo-5-(2-fluorophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the biological activities of oxazole derivatives, including their interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2-fluorophenyl)oxazole is not fully elucidated. like other oxazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Bromo-2-fluorophenyl)oxazole
- 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-Bromo-5-(2-fluorophenyl)oxazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Propriétés
Formule moléculaire |
C9H5BrFNO |
|---|---|
Poids moléculaire |
242.04 g/mol |
Nom IUPAC |
2-bromo-5-(2-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |
Clé InChI |
AVMLWEWUENXUGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)


![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
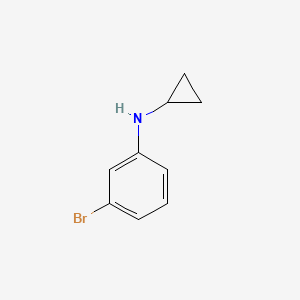
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)

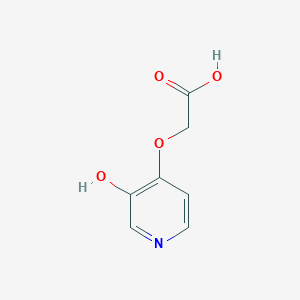
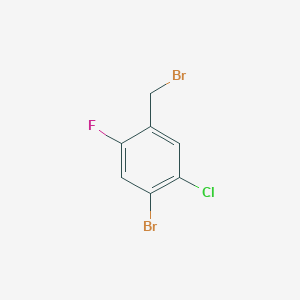
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
